1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
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Overview
Description
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound that features a piperidine ring fused with a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using a cobalt catalyst based on titanium nanoparticles and melamine.
Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and nitrous acid.
Coupling of the Two Moieties: The final step involves coupling the piperidine and benzotriazole moieties through a suitable linker, such as a carboxylic acid group, using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and automated peptide synthesizers for the coupling step.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The benzotriazole moiety can be reduced to form dihydrobenzotriazole derivatives.
Substitution: The carboxylic acid group can be substituted with various nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alcohols, amines, and thiols, often in the presence of coupling agents like EDCI and HOBt.
Major Products
Oxidation: Piperidone derivatives.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving piperidine and benzotriazole derivatives.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with various receptors and enzymes in the central nervous system, such as the 5-HT6 receptor.
Pathways Involved: It may modulate neurotransmitter levels and signaling pathways involved in cognitive function and memory.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- [3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl]-1H-indoles
Comparison
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is unique due to its combination of a piperidine ring and a benzotriazole moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds. For example, the presence of the benzotriazole moiety may enhance its ability to interact with specific molecular targets in the central nervous system, making it a promising candidate for the development of new pharmaceuticals.
Properties
Molecular Formula |
C13H20N4O2 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C13H20N4O2/c1-16-6-4-10(5-7-16)17-12-8-9(13(18)19)2-3-11(12)14-15-17/h9-10H,2-8H2,1H3,(H,18,19) |
InChI Key |
VAOLQPXWZUYMTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C3=C(CCC(C3)C(=O)O)N=N2 |
Origin of Product |
United States |
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